molecular formula C50H77N9O12S B12326919 H-Leu-met-tyr-pro-thr-tyr-leu-lys-OH

H-Leu-met-tyr-pro-thr-tyr-leu-lys-OH

Cat. No.: B12326919
M. Wt: 1028.3 g/mol
InChI Key: XJXFACODISIFET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound H-Leu-met-tyr-pro-thr-tyr-leu-lys-OH is a synthetic peptide composed of eight amino acids: leucine, methionine, tyrosine, proline, threonine, tyrosine, leucine, and lysine. This peptide sequence is known for its role as a vasoactive intestinal peptide receptor binding inhibitor .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Leu-met-tyr-pro-thr-tyr-leu-lys-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is activated using reagents like HBTU or DIC and coupled to the resin-bound peptide.

    Deprotection: The temporary protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like TIS (triisopropylsilane).

Industrial Production Methods

Industrial production of this peptide follows similar principles but on a larger scale. Automated peptide synthesizers are used to increase efficiency and yield. The process is optimized for purity and scalability, ensuring the peptide meets the required specifications for research and application .

Chemical Reactions Analysis

Types of Reactions

H-Leu-met-tyr-pro-thr-tyr-leu-lys-OH: can undergo various chemical reactions, including:

    Oxidation: Methionine residues can be oxidized to methionine sulfoxide.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with analogs to study structure-activity relationships.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Amino acid analogs and coupling reagents like HBTU.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols .

Scientific Research Applications

H-Leu-met-tyr-pro-thr-tyr-leu-lys-OH: has several applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in inhibiting vasoactive intestinal peptide receptors, which are involved in various physiological processes.

    Medicine: Potential therapeutic applications in conditions where modulation of vasoactive intestinal peptide receptors is beneficial.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools

Mechanism of Action

The mechanism of action of H-Leu-met-tyr-pro-thr-tyr-leu-lys-OH involves its binding to vasoactive intestinal peptide receptors. By inhibiting these receptors, the peptide can modulate various signaling pathways, affecting processes such as vasodilation, smooth muscle relaxation, and secretion of hormones .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

H-Leu-met-tyr-pro-thr-tyr-leu-lys-OH: is unique due to its specific sequence and its role as a vasoactive intestinal peptide receptor binding inhibitor. This specificity allows it to be used in targeted research and potential therapeutic applications .

Properties

IUPAC Name

6-amino-2-[[2-[[2-[[2-[[1-[2-[[2-[(2-amino-4-methylpentanoyl)amino]-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H77N9O12S/c1-28(2)24-35(52)43(63)53-36(20-23-72-6)44(64)57-40(27-32-14-18-34(62)19-15-32)49(69)59-22-9-11-41(59)47(67)58-42(30(5)60)48(68)56-39(26-31-12-16-33(61)17-13-31)46(66)55-38(25-29(3)4)45(65)54-37(50(70)71)10-7-8-21-51/h12-19,28-30,35-42,60-62H,7-11,20-27,51-52H2,1-6H3,(H,53,63)(H,54,65)(H,55,66)(H,56,68)(H,57,64)(H,58,67)(H,70,71)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJXFACODISIFET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NC(C(C)O)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H77N9O12S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1028.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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